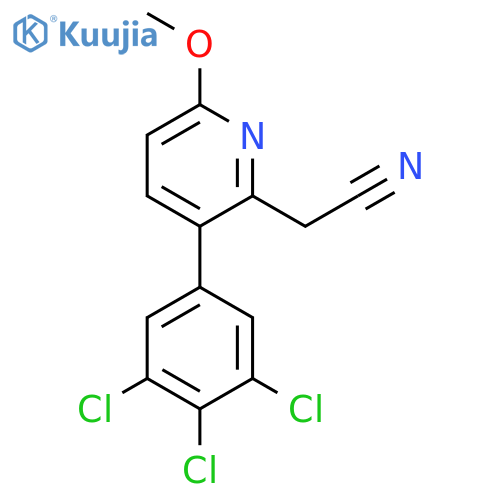Cas no 1361565-52-7 (6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile)

1361565-52-7 structure
商品名:6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile
CAS番号:1361565-52-7
MF:C14H9Cl3N2O
メガワット:327.593060255051
CID:4967539
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile
-
- インチ: 1S/C14H9Cl3N2O/c1-20-13-3-2-9(12(19-13)4-5-18)8-6-10(15)14(17)11(16)7-8/h2-3,6-7H,4H2,1H3
- InChIKey: ZBQDUICJJABJET-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1=CC=C(N=C1CC#N)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 45.9
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030258-1g |
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1361565-52-7 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
| Alichem | A013030258-500mg |
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1361565-52-7 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
| Alichem | A013030258-250mg |
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1361565-52-7 | 97% | 250mg |
489.60 USD | 2021-06-22 |
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
1361565-52-7 (6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile) 関連製品
- 307-59-5(perfluorododecane)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 61389-26-2(Lignoceric Acid-d4)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
